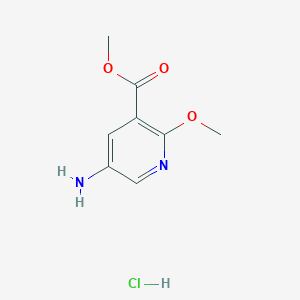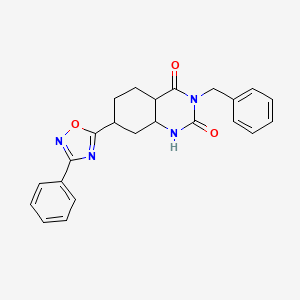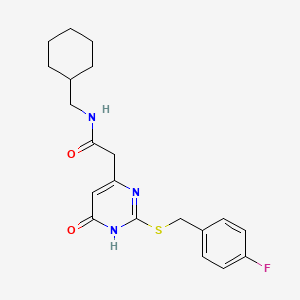
Methyl 5-amino-2-methoxypyridine-3-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, "Methyl 5-amino-2-methoxypyridine-3-carboxylate;hydrochloride," is not directly synthesized or characterized in the provided papers. However, related compounds and methodologies can offer insights into its potential properties and synthetic routes. For instance, the synthesis of various pyridine derivatives with substitutions at different positions has been explored, which may be relevant to the synthesis of the target compound .
Synthesis Analysis
The synthesis of pyridine derivatives often involves catalytic systems or specific reagents that introduce functional groups at targeted positions on the pyridine ring. For example, a one-pot synthesis using a FeCl2/Et3N binary catalytic system has been employed to synthesize methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the use of regioselective reactions and nucleophilic substitutions to introduce amino and methoxy groups . These methodologies could potentially be adapted for the synthesis of "Methyl 5-amino-2-methoxypyridine-3-carboxylate;hydrochloride."
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized using spectroscopic techniques such as FT-IR, FT-Raman, UV, and NMR . These methods provide information on the functional groups present and the electronic nature of the molecule. Computational studies, including density functional theory (DFT), can be used to predict the molecular structure and reactivity of such compounds .
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including catalyzed and uncatalyzed thermolysis, as well as reactions with amino groups in proteins . The reactivity of specific positions on the pyridine ring can be influenced by the presence of substituents, which can be leveraged to achieve selective modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the ring. For instance, the introduction of a methoxy group can affect the molecule's biochemical potency and cellular penetration . The polarizability and hyperpolarizability of such molecules can also be studied to understand their non-linear optical (NLO) properties .
Aplicaciones Científicas De Investigación
Synthetic Routes and Chemical Intermediates
Development of Synthetic Methodologies : Research has demonstrated practical and efficient synthetic routes for creating compounds related to Methyl 5-amino-2-methoxypyridine-3-carboxylate hydrochloride. For instance, Horikawa et al. (2001) detailed a process improvement for creating methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, showcasing the regioselectivity and high yield of this methodology, which is crucial for producing intermediates for further pharmaceutical synthesis (Horikawa, Hirokawa, & Kato, 2001). Similarly, Hirokawa et al. (2000) described an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, highlighting its role as a carboxylic acid moiety in potent receptor antagonists (Hirokawa, Horikawa, & Kato, 2000).
Safety and Hazards
The compound is classified as a hazard under GHS Classification. It is flammable, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
Propiedades
IUPAC Name |
methyl 5-amino-2-methoxypyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-12-7-6(8(11)13-2)3-5(9)4-10-7;/h3-4H,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYBIFQSZPHDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)N)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-2-methoxypyridine-3-carboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B2499149.png)
![N-[2-(3-Chlorophenoxy)propyl]prop-2-enamide](/img/structure/B2499153.png)

![6-(Pyridin-2-yl)-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2499157.png)
![3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide](/img/structure/B2499158.png)

![2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2499162.png)
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(o-tolyl)methanone](/img/structure/B2499163.png)
![N-cyclohexyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2499164.png)
![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid](/img/structure/B2499165.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2499167.png)

![(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid](/img/structure/B2499170.png)